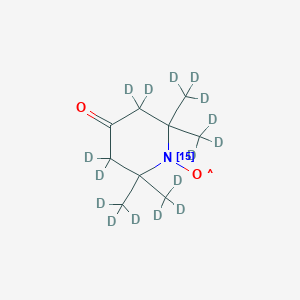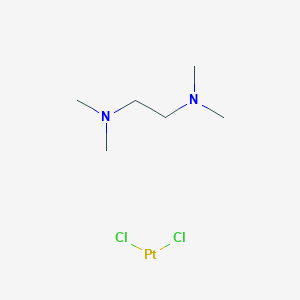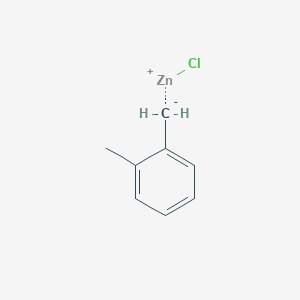
Magnesium bromide etherate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium bromide etherate is a chemical compound with the formula
MgBr2⋅O(C2H5)2
. It is a coordination complex where magnesium bromide is coordinated with diethyl ether. This compound is commonly used in organic synthesis as a Lewis acid catalyst and in various other chemical reactions.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Magnesium bromide etherate can be synthesized by reacting magnesium bromide with diethyl ether. The reaction typically involves dissolving magnesium bromide in diethyl ether under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete dissolution and coordination.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. Industrial production may also involve additional purification steps such as recrystallization to obtain the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Magnesium bromide etherate participates in various types of chemical reactions, including:
Substitution Reactions: It can act as a catalyst in substitution reactions, where it facilitates the replacement of one functional group with another.
Addition Reactions: It is used in addition reactions, particularly in the formation of carbon-carbon bonds.
Catalytic Reactions: As a Lewis acid, it catalyzes reactions such as the Diels-Alder reaction and the Cannizzaro reaction.
Common Reagents and Conditions:
Reagents: Common reagents used with this compound include alkenes, alkynes, and aromatic compounds.
Conditions: Reactions involving this compound are typically carried out under anhydrous conditions to prevent hydrolysis. The reactions are often performed at room temperature or slightly elevated temperatures.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction type. For example, in the Diels-Alder reaction, the product is a cyclohexene derivative, while in substitution reactions, the product is typically a substituted organic compound.
Wissenschaftliche Forschungsanwendungen
Magnesium bromide etherate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, facilitating various reactions such as the formation of carbon-carbon bonds and the synthesis of complex organic molecules.
Biology: In biological research, it is used in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: In industrial applications, this compound is used in the production of fine chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism by which magnesium bromide etherate exerts its effects is primarily through its role as a Lewis acid It can accept electron pairs from other molecules, thereby facilitating various chemical reactions The molecular targets and pathways involved depend on the specific reaction and the substrates used
Vergleich Mit ähnlichen Verbindungen
Magnesium bromide etherate can be compared with other similar compounds such as:
Magnesium chloride etherate: Similar in structure but with chloride ions instead of bromide, it is also used as a Lewis acid catalyst.
Magnesium iodide etherate: Another similar compound with iodide ions, used in similar catalytic applications.
Magnesium bromide: Without ether coordination, it is less soluble in organic solvents and less effective as a catalyst.
Uniqueness: this compound is unique due to its high solubility in organic solvents and its effectiveness as a Lewis acid catalyst. The coordination with diethyl ether enhances its stability and reactivity compared to the non-coordinated magnesium bromide.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, scientific research, and industrial processes. Its unique properties as a Lewis acid catalyst make it an invaluable tool in the development of new chemical reactions and the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C4H10Br2MgO |
|---|---|
Molekulargewicht |
258.24 g/mol |
IUPAC-Name |
magnesium;ethoxyethane;dibromide |
InChI |
InChI=1S/C4H10O.2BrH.Mg/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
JGZKUKYUQJUUNE-UHFFFAOYSA-L |
Kanonische SMILES |
CCOCC.[Mg+2].[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%](/img/structure/B12061231.png)







